molecular formula C5H13ClN2O2 B1522759 2-[(2-Methoxyethyl)amino]acetamide hydrochloride CAS No. 1235440-79-5

2-[(2-Methoxyethyl)amino]acetamide hydrochloride

Cat. No.: B1522759
CAS No.: 1235440-79-5
M. Wt: 168.62 g/mol
InChI Key: LYZGRXRVXHMQHW-UHFFFAOYSA-N
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Description

Fundamental Structural Framework

The molecular architecture of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride is characterized by a central acetamide backbone with specific substitution patterns that define its chemical behavior. The compound features an acetamide functional group where the carbon atom adjacent to the carbonyl bears an amino substituent, while the nitrogen of the amide group is substituted with a 2-methoxyethyl chain. This structural arrangement creates a molecule with multiple hydrogen bonding sites and varying electronic environments.

The canonical SMILES representation Cl.COCCNCC(N)=O clearly demonstrates the connectivity pattern within the molecule. The methoxyethyl group (COCCN) provides flexibility to the molecular structure through its alkyl chain, while the methoxy terminus introduces additional polarity. The amino group attached to the acetyl carbon creates opportunities for intermolecular interactions and serves as a reactive site for further chemical modifications.

The exact mass of the compound has been determined to be 168.06656 atomic mass units, providing precise molecular weight information essential for mass spectrometric analyses. The InChI key XPQDNNPZEVSCNB-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure, enabling unambiguous chemical database searches and structural comparisons.

Electronic Structure and Bonding Characteristics

The electronic structure of this compound exhibits notable features arising from the conjugation between the carbonyl group and the amino substituent. The acetamide carbonyl group serves as the primary electron-withdrawing center, influencing the electron density distribution throughout the molecule. The amino group at the α-position relative to the carbonyl can participate in resonance interactions, potentially affecting the planarity and electronic properties of the acetamide moiety.

The methoxyethyl substituent introduces additional complexity to the electronic structure through its ether oxygen atom, which possesses lone electron pairs capable of participating in hydrogen bonding interactions. The flexible ethyl linker allows for conformational changes that can influence the overall molecular geometry and intermolecular association patterns.

The hydrochloride component significantly impacts the molecular architecture by introducing ionic character to the compound. The protonation state affects the hydrogen bonding capabilities and overall polarity of the molecule, influencing both its physical properties and chemical reactivity patterns. The presence of the chloride ion creates opportunities for specific intermolecular interactions that can affect crystalline packing arrangements and solution behavior.

Properties

IUPAC Name

2-(2-methoxyethylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-9-3-2-7-4-5(6)8;/h7H,2-4H2,1H3,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZGRXRVXHMQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-79-5
Record name Acetamide, 2-[(2-methoxyethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

2-[(2-Methoxyethyl)amino]acetamide hydrochloride, also referred to as N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride, is a synthetic compound with potential therapeutic applications. Its unique structural features, including a methoxyethyl group, enhance its solubility and biological activity. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that the compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use, which are still under investigation.

Interaction Studies

Preliminary studies have shown that this compound interacts with enzymes involved in metabolic pathways and cellular signaling. These interactions are crucial for understanding the compound’s therapeutic potential and safety profile.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

Compound NameMolecular FormulaUnique Features
N-(2-Methoxyethyl)acetamideC5H11NO2Simpler structure lacking additional functional groups
N-(5-Methyl-1,2-oxazol-3-yl)acetamideC9H10N2OContains oxazole ring providing different reactivity
2-Amino-N-(2-methoxyethyl)acetamide HClC6H14N2O2Hydrochloride salt form affecting solubility

The presence of both methoxyethyl and methylamino groups in this compound confers distinct chemical properties that may enhance its pharmacological profile compared to other similar compounds.

Case Studies and Research Findings

  • Pharmacological Studies : Research has indicated that compounds with acetamide side chains exhibit significant biological activities. For instance, studies on related acetamides have shown neuroprotective effects and inhibition of carbonic anhydrase II, suggesting potential applications in treating neurodegenerative diseases .
  • Cell-Based Assays : In vitro studies have been conducted to assess the protective effects of this compound against cellular toxicity induced by various agents. For example, compounds similar to this compound demonstrated protective effects in neuronal cell lines exposed to neurotoxic agents .
  • Mechanistic Insights : The binding affinity of this compound to specific receptors has been characterized through advanced techniques such as X-ray crystallography and mutagenesis studies. These findings provide insights into how the compound may exert its effects at the molecular level .

Scientific Research Applications

Analgesic Properties
Research indicates that 2-[(2-Methoxyethyl)amino]acetamide hydrochloride exhibits potential analgesic and anti-inflammatory properties. Preliminary studies suggest it may interact with neurotransmitter systems involved in pain perception, potentially making it suitable for pain management therapies. The specific mechanisms of action are still under investigation, but initial findings point towards interactions with opioid receptors and other central nervous system targets.

Metabolic Pathways
The compound has also been studied for its interaction with enzymes involved in metabolic pathways. These interactions may lead to various biological effects that could be harnessed for therapeutic applications. Understanding these pathways is crucial for assessing the compound's therapeutic potential and safety profile.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

  • Pain Management Studies : Initial clinical trials have suggested that this compound may be effective in managing chronic pain conditions. Its mechanism of action appears to involve modulation of pain pathways via receptor interactions.
  • Inflammatory Response : Research has indicated that this compound may reduce inflammatory markers in preclinical models, suggesting potential applications in treating inflammatory diseases.
  • Synthesis Optimization : Various synthetic routes have been explored to improve the yield and purity of this compound. Studies highlight the importance of optimizing reaction conditions to enhance the pharmacological profile of the resulting product .

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-[(2-Methoxyethyl)amino]acetamide hydrochloride and related acetamide derivatives.

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Key Substituents Applications Pharmacological Activity SAR Insights References
2-[(2-Methoxyethyl)amino]acetamide HCl 2-Methoxyethylamino Research (hypothetical) Potential CNS/modulated enzyme activity Moderate hydrophilicity; balanced solubility and binding
2-(Methylamino)acetamide HCl Methylamino Pharmaceutical intermediates Uncharacterized Simpler structure; lower molecular weight
2-[(2-Furylmethyl)amino]-N-(2-methoxyphenyl)acetamide HCl Furylmethyl, Methoxyphenyl Research Unreported Aromatic interactions may enhance target affinity
2-(3-Chloro-4-hydroxyphenyl)-N-(2-methoxyethyl)acetamide (Compound 14) Chlorophenol, Methoxyethyl 17β-HSD2 inhibition Moderate inhibitory activity (IC50 ~10 µM) Hydrophobic/aromatic interactions critical for potency
Alachlor Chloro, Methoxymethyl, Diethylphenyl Herbicide Acetolactate synthase inhibition Bulky substituents optimize herbicidal activity
Lidocaine Impurity K Ethylmethylamino, Dimethylphenyl Local anesthetic impurity Unreported Structural similarity to lidocaine suggests sodium channel interactions

Structural and Functional Insights

Hydrophilicity vs. Hydrophobicity
  • The 2-methoxyethyl group in the target compound introduces moderate hydrophilicity compared to purely alkyl chains (e.g., N-butyl in Compound 15 ). This may improve solubility but reduce hydrophobic interactions with enzyme binding pockets, as seen in 17β-HSD2 inhibitors where bulky substituents like phenethyl (Compound 13) enhance activity .
Aromatic vs. Aliphatic Substituents
  • Derivatives with aromatic groups, such as 2-[(2-furylmethyl)amino]-N-(2-methoxyphenyl)acetamide HCl (), leverage π-π stacking or van der Waals interactions for target binding, which the target compound lacks .
  • Compound 14 () combines a chlorophenol ring with a methoxyethyl chain, achieving moderate 17β-HSD2 inhibition. This suggests that hybrid substituents (aromatic + hydrophilic) may balance activity and solubility .

Structure-Activity Relationship (SAR) Trends

Hydrophobic Extensions : Bulky alkyl/aryl groups (e.g., phenethyl in Compound 13 ) enhance enzyme inhibition by filling hydrophobic pockets. The target compound’s methoxyethyl group may limit this effect but improve bioavailability.

Electron-Withdrawing Groups : Chlorine in Compound 14 and alachlor increases electrophilicity, critical for herbicidal activity and enzyme interactions . The target compound lacks such groups, suggesting a different mechanism.

Preparation Methods

Amino Protection and Coupling

A typical preparative approach begins with an amino acid ester or glycine derivative as the starting material. Amino protection is achieved using tert-Butyl dicarbonate (Boc) in the presence of an alkali base such as sodium carbonate or triethylamine. This step is crucial to prevent unwanted reactions at the amino site during subsequent coupling.

Key conditions:

  • Molar ratio of glycine methyl ester hydrochloride to Boc: 1.0 : 1.0–1.5
  • Base: 5–20% aqueous sodium carbonate or sodium bicarbonate
  • Solvent: ethers such as tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or methylene dichloride
  • Temperature: 0–30 °C, typically 15–20 °C for optimal yield

This yields Boc-protected glycine methyl ester as an intermediate.

Aminolysis / Amide Bond Formation

The Boc-protected intermediate is then reacted with 2-methoxyethylamine to form the amide bond. This aminolysis is carried out under mild pressure and elevated temperature to drive the reaction forward.

Typical reaction parameters:

  • Molar ratio of Boc-glycine methyl ester to 2-methoxyethylamine: 1.0 : 10–25 (excess amine to ensure complete reaction)
  • Solvent: ethers such as THF or 1,4-dioxane
  • Temperature: 30–60 °C, commonly 40–45 °C
  • Pressure: 0.1–1.0 MPa (can be atmospheric or slightly elevated)

After reaction completion, the mixture is cooled and filtered to isolate the N-Boc-protected aminoacetamide intermediate.

Deprotection and Hydrochloride Salt Formation

The Boc protecting group is removed under acidic conditions to yield the free amine. Concurrently, the hydrochloride salt is formed by treatment with hydrochloric acid or its equivalents.

Conditions for deprotection:

  • Acid: hydrogen chloride gas or hydrochloric acid in ethanol or other solvents; alternatives include formic acid, trifluoroacetic acid, or methylsulfonic acid
  • Solvent: ethers (THF, 1,4-dioxane) or esters (ethyl acetate, isopropyl acetate)
  • Molar ratio of intermediate to acid: 1.0 : 3.0–5.0
  • Temperature: 30–60 °C, typically 40–45 °C

After acid treatment, the product crystallizes as the hydrochloride salt, which is isolated by filtration and washing.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Solvent(s) Temperature (°C) Pressure (MPa) Notes
1. Amino Protection Glycine methyl ester hydrochloride + Boc + base THF, MTBE, methylene dichloride 0–30 (opt. 15–20) Atmospheric Molar ratio Boc: 1.0–1.5; base: sodium carbonate or bicarbonate
2. Aminolysis Boc-glycine methyl ester + 2-methoxyethylamine THF, 1,4-dioxane 30–60 (opt. 40–45) 0.1–1.0 Excess amine (10–25 equiv)
3. Deprotection & Salt Formation Boc removal with HCl or acid; salt formation THF, ethyl acetate, dioxane 30–60 (opt. 40–45) Atmospheric Acid in 3–5 equiv; crystallization yields hydrochloride salt

Research Findings and Yields

  • The overall yield of the process is reported between 78% and 84%, demonstrating good efficiency for scale-up production.
  • Purity of the final hydrochloride salt exceeds 99%, with intermediates achieving purity above 98% without extensive purification.
  • The process is designed to minimize waste generation (no significant waste gas, water, or solid residues), making it environmentally favorable and cost-effective.
  • Reaction conditions are mild, avoiding harsh reagents or extreme temperatures, which supports scalability and safety.

Comparative Analysis with Related Compounds

Preparation methods for related compounds such as 2-amino-N,N-dimethylacetamide hydrochloride follow similar protocols involving Boc protection, aminolysis, and deprotection steps. The key difference lies in the choice of amine and specific reaction parameters tailored to the substituents on the amino group.

Q & A

Q. Basic Research Focus

  • Solubility : Highly soluble in water (>20 mg/mL) and polar solvents (e.g., DMSO, methanol) due to ionic hydrochloride form .
  • Stability : Degrades above 40°C; store at 2–8°C under anhydrous conditions to prevent hydrolysis .
  • Light Sensitivity : Amber vials are recommended to avoid photodegradation of the acetamide group .

How can researchers resolve contradictions in reported biological activities through structure-activity relationship (SAR) studies?

Advanced Research Focus
Discrepancies in activity (e.g., enzyme inhibition vs. receptor antagonism) arise from structural nuances. Resolution strategies:

  • Functional Group Modifications : Replace the methoxyethyl chain with cyclopropyl or thiophene groups to assess steric/electronic effects .
  • Isosteric Replacement : Substitute the chloroacetamide with sulfonamide or urea to evaluate binding mode changes .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., methoxy oxygen) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-Methoxyethyl)amino]acetamide hydrochloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.